molecular formula C10H8N2O2 B6749228 4-Hydroxyquinoline carboxamide

4-Hydroxyquinoline carboxamide

Cat. No.: B6749228
M. Wt: 188.18 g/mol
InChI Key: RINRLYXWGIBGMT-UHFFFAOYSA-N
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Description

4-Hydroxyquinoline carboxamide is a compound belonging to the quinoline family, which is known for its diverse biological and pharmaceutical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxyquinoline carboxamide typically involves the reaction of aniline derivatives with β-ketoesters under suitable conditions. One common method is the Conrad-Limpach synthesis, which involves the condensation of aniline derivatives with β-ketoesters to form 4-hydroxyquinolines . Another method involves the reaction of anthranilic acid derivatives with malonic acid equivalents .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are also explored to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxyquinoline carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include quinoline-2,4-diones, substituted quinolines, and various quinoline derivatives with enhanced biological activities .

Scientific Research Applications

4-Hydroxyquinoline carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-hydroxyquinoline carboxamide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 4-Hydroxyquinoline carboxamide is unique due to its specific hydroxyl and carboxamide functional groups, which confer distinct biological activities and chemical reactivity compared to other quinoline derivatives .

Properties

IUPAC Name

4-oxo-1H-quinoline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-10(14)8-5-9(13)6-3-1-2-4-7(6)12-8/h1-5H,(H2,11,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RINRLYXWGIBGMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(N2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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